molecular formula C8H2BrClF4O B15292434 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B15292434
M. Wt: 305.45 g/mol
InChI Key: IYPXGBKBJPQWFG-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H2BrClF4O. It is a derivative of benzoyl chloride, characterized by the presence of bromine, fluorine, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-fluoro-3-(trifluoromethyl)benzoyl chloride using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are employed under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoyl derivatives.

    Coupling Reactions: Products include biaryl compounds.

    Reduction Reactions: Products include benzyl alcohol derivatives.

Scientific Research Applications

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride depends on its application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In pharmaceuticals, its mechanism may involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of all three substituents (bromine, fluorine, and trifluoromethyl) on the benzoyl chloride backbone. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C8H2BrClF4O

Molecular Weight

305.45 g/mol

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)benzoyl chloride

InChI

InChI=1S/C8H2BrClF4O/c9-3-1-4(7(10)15)6(11)5(2-3)8(12,13)14/h1-2H

InChI Key

IYPXGBKBJPQWFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)F)C(F)(F)F)Br

Origin of Product

United States

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